3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride
Description
Chemical Structure: The compound features a 1,2,4-oxadiazole ring substituted at the 3-position with a benzaldehyde group and at the 5-position with a dimethylaminomethyl moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in pharmacological applications . Molecular Formula: Presumed to be C₁₂H₁₄ClN₃O₂ (exact mass requires confirmation). Key Features:
- Benzaldehyde moiety: Potential for forming Schiff bases, enabling covalent interactions with biological targets.
- Dimethylamino group: Electron-donating properties modulate the oxadiazole ring’s electronic profile, influencing reactivity and binding affinity.
- Hydrochloride salt: Improves solubility and stability under physiological conditions.
Properties
IUPAC Name |
3-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]benzaldehyde;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2.ClH/c1-15(2)7-11-13-12(14-17-11)10-5-3-4-9(6-10)8-16;/h3-6,8H,7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVGLFRJMOFWRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=NO1)C2=CC=CC(=C2)C=O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride typically proceeds through:
- Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives or equivalents.
- Introduction of the dimethylaminomethyl group at the 5-position of the oxadiazole ring.
- Attachment of the benzaldehyde moiety at the 3-position of the oxadiazole ring.
- Conversion to the hydrochloride salt to improve stability and handling.
Preparation of the 1,2,4-Oxadiazole Core
The 1,2,4-oxadiazole ring is commonly synthesized by cyclodehydration of amidoximes with esters or acid chlorides. For example, 4-aminophenyl amidoxime can be prepared by reacting 4-aminobenzonitrile with hydroxylamine hydrochloride. The amidoxime then undergoes cyclization with appropriate carboxylic acid derivatives under basic or acidic conditions to form the oxadiazole ring.
- Use of sodium or potassium hydroxide in aqueous or aqueous/ethanol media for amidoxime formation and cyclization.
- Temperature control between ambient and 75°C to optimize reaction rate and yield.
- Isolation of the oxadiazole intermediate by precipitation and washing with solvents like ethanol and methyl tert-butyl ether (MtBE) to ensure purity.
Introduction of the Dimethylaminomethyl Group
The dimethylaminomethyl substituent is introduced typically by a Mannich-type reaction or reductive amination on the oxadiazole intermediate:
- Sodium methoxide or sodium ethoxide is added to a suspension of the oxadiazole intermediate in ethanol at 65-75°C.
- Dimethyl carbonate or diethyl carbonate is added dropwise to facilitate the methylation.
- The reaction is stirred for 2-4 hours, then cooled, and solvents are removed under reduced pressure.
- Further alkylation with chloromethyl reagents (e.g., n-hexylchloroformate in analogous systems) is possible to complete substitution.
This step is critical for installing the dimethylamino group that enhances the compound’s biological activity and solubility.
Attachment of the Benzaldehyde Moiety
The benzaldehyde group is attached at the 3-position of the oxadiazole ring via electrophilic aromatic substitution or through the use of appropriately functionalized starting materials bearing the aldehyde group. The aldehyde functionality is preserved by careful control of reaction conditions to avoid oxidation or side reactions.
Formation of the Hydrochloride Salt
The free base 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde is converted to its hydrochloride salt to enhance stability and crystallinity:
- The compound is dissolved in an appropriate solvent such as ethanol or acetone.
- Anhydrous hydrogen chloride gas or hydrochloric acid solution is added dropwise at controlled temperature (e.g., 30-40°C).
- The hydrochloride salt precipitates out and is isolated by filtration.
- Washing with cold ethanol or water removes impurities.
- Drying under vacuum at mild temperatures (around 45°C) yields a pure hydrochloride salt.
Process Optimization and Scale-Up Considerations
- Use of aqueous p-toluenesulphonic acid and hydrogenation with Pd/C catalyst under mild hydrogen pressure (4 bar) and temperature (40-60°C) are employed in related oxadiazole syntheses to improve purity and yield.
- Solvent exchange and phase separations (e.g., acetone/water, THF/water mixtures) are optimized for large-scale reactions to facilitate product isolation and reduce impurities.
- Safety considerations include careful handling of hydroxylamine and amidoxime intermediates due to their thermal sensitivity.
- Scale-up to 600-L reactors has been demonstrated for related oxadiazole compounds with consistent yields (~70%) and purities (~95%).
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Key Notes |
|---|---|---|---|
| 1 | Amidoxime formation | 4-aminobenzonitrile + hydroxylamine hydrochloride, NaOH, 45-75°C | Formation of amidoxime intermediate |
| 2 | Cyclization to oxadiazole | Amidoxime + ester/acid chloride, basic/acidic media | Ring closure to form 1,2,4-oxadiazole core |
| 3 | Dimethylaminomethylation | Sodium methoxide/ethoxide, dimethyl carbonate, 65-75°C | Installation of dimethylaminomethyl group |
| 4 | Benzaldehyde attachment | Electrophilic substitution or use of benzaldehyde-functionalized intermediates | Preservation of aldehyde group |
| 5 | Hydrochloride salt formation | HCl addition in ethanol/acetone, 30-40°C | Precipitation and isolation of hydrochloride salt |
| 6 | Purification | Filtration, washing with ethanol/water, drying | Ensures high purity and stability |
Research Findings and Analytical Data
- The hydrochloride salt exhibits improved crystallinity and stability compared to the free base.
- Purity levels above 95% are achievable with optimized precipitation and washing steps.
- The aldehyde functionality remains intact throughout the synthesis, confirmed by spectroscopic methods (NMR, IR).
- The dimethylamino substituent enhances solubility in organic solvents and potential biological activity.
- Scale-up processes emphasize safety and reproducibility, with controlled addition of reagents and temperature monitoring.
Chemical Reactions Analysis
Types of Reactions: 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and various alkyl halides are employed.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Various derivatives with different functional groups.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride is C₁₂H₁₄ClN₃O₂, with a molecular weight of approximately 267.71 g/mol. The compound features a benzaldehyde moiety linked to a 1,2,4-oxadiazole ring, which is known for its diverse biological activities and potential as a building block in drug design.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have been studied for their efficacy against various bacterial and fungal strains. A study highlighted the ability of oxadiazole derivatives to inhibit the growth of pathogenic bacteria, suggesting potential for development as new antibiotics .
Anticancer Properties
The compound's structure may contribute to its potential anticancer properties. Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival . This makes it a candidate for further investigation in cancer therapeutics.
Fluorescent Materials
This compound has been explored as a precursor for synthesizing fluorescent materials. The incorporation of oxadiazole units into polymer matrices can enhance their optical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Sensors
The compound's ability to interact with metal ions has been investigated for use in sensor technology. Oxadiazole-based compounds can serve as chemosensors for detecting heavy metals due to their selective binding properties . This application is critical in environmental monitoring and safety assessments.
Chromatographic Applications
In analytical chemistry, this compound can be utilized as a derivatizing agent in chromatographic methods. Its reactive functional groups allow for the modification of analytes to enhance detection sensitivity and specificity during high-performance liquid chromatography (HPLC) .
Case Studies
Mechanism of Action
The mechanism by which 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses.
Comparison with Similar Compounds
4-(5-{[Cyclohexyl(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde Hydrochloride
- Molecular Formula : C₁₇H₂₂ClN₃O₂ (MW: 335.83) .
- Structural Differences: Substituent: Cyclohexyl(methyl)amino group replaces dimethylamino. Impact:
- Increased lipophilicity (LogP likely higher due to bulky cyclohexyl group).
- Enhanced steric hindrance may reduce binding to flat enzymatic pockets.
| Parameter | Target Compound | Cyclohexyl Analog |
|---|---|---|
| Molecular Weight | ~283.71 (estimated) | 335.83 |
| Solubility (Predicted) | Moderate-High | Moderate-Low |
| Lipophilicity (LogP) | Lower | Higher |
| Bioavailability | Likely better | Potentially limited |
3-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Molecular Formula : C₁₀H₁₇ClN₃O (MW: 195.26) .
- Structural Differences :
- Core Structure : Piperidine replaces benzaldehyde.
- Substituent : Isopropyl group on oxadiazole.
- Impact: Reduced aromaticity: Loss of benzaldehyde may decrease π-π stacking interactions. Smaller size may improve metabolic clearance but reduce target affinity.
| Parameter | Target Compound | Piperidine Analog |
|---|---|---|
| Aromatic Interactions | Strong (benzaldehyde) | Weak |
| Basicity (pKa) | Moderate | Higher (piperidine) |
| Metabolic Stability | Moderate | Likely higher |
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride
- Molecular Formula : C₆H₁₂ClN₃O (MW: 141.17) .
- Structural Differences: Simplified structure with ethyl-oxadiazole and methylamine. No aromatic aldehyde group.
- Impact :
- Lower molecular weight : May enhance absorption but limit target specificity.
- Reduced steric bulk : Could improve binding to shallow enzymatic sites.
| Parameter | Target Compound | Ethyl-Oxadiazole Analog |
|---|---|---|
| Molecular Complexity | High | Low |
| Target Specificity | Likely higher | Lower |
| Synthetic Accessibility | Moderate | High |
Pyrazole-Substituted Oxadiazole Derivatives
- Example : 3-(5-(4-Chloro-3-ethyl-1-methyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)benzoic Acid .
- Structural Differences: Pyrazole ring replaces dimethylaminomethyl group. Carboxylic acid substituent instead of aldehyde.
- Impact :
- Acidic functional group : Alters ionization state, affecting distribution and excretion.
- Pyrazole moiety : Introduces additional hydrogen-bonding capability.
| Parameter | Target Compound | Pyrazole Analog |
|---|---|---|
| Ionization at Physiological pH | Neutral/Weak base | Anionic (carboxylate) |
| Hydrogen-Bond Capacity | Moderate | High |
Key Research Findings and Implications
- Solubility vs. Lipophilicity Trade-off: The target compound’s dimethylamino group balances solubility and membrane permeability better than bulkier analogs (e.g., cyclohexyl derivative) .
- Electron Modulation: The dimethylamino group’s electron-donating effect enhances the oxadiazole ring’s stability and reactivity compared to non-amino-substituted analogs .
Biological Activity
3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride is a compound belonging to the oxadiazole family, known for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₃ClN₃O₂
- Molecular Weight : 231.25 g/mol
- CAS Number : 1185302-57-1
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing its potential as an antibacterial, antifungal, and anticancer agent.
Antibacterial and Antifungal Activity
Research has shown that oxadiazole derivatives exhibit significant antibacterial and antifungal properties. For instance:
- A study evaluated the antibacterial activity of several oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- The antifungal efficacy was also notable, with MIC values against Candida albicans ranging from 16.69 to 78.23 µM .
Anticancer Potential
The compound's anticancer effects have been explored in vitro:
- In cell viability assays conducted on cancer cell lines, compounds similar to this compound demonstrated significant cytotoxicity at concentrations as low as 20 µM .
- Mechanistic studies suggested that the compound may inhibit specific signaling pathways involved in cancer cell proliferation .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as tyrosinase, which is involved in melanin production . This inhibition could be linked to its potential use in treating hyperpigmentation disorders.
- Cellular Signaling Interference : The oxadiazole moiety may interact with cellular signaling pathways that regulate cell growth and apoptosis .
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-{5-[(Dimethylamino)methyl]-1,2,4-oxadiazol-3-yl}benzaldehyde hydrochloride?
- Methodology :
-
Step 1 : Synthesis of the oxadiazole core via cyclization of amidoxime intermediates. For example, hydroxylamine hydrochloride can react with a nitrile precursor under alkaline conditions to form amidoximes, followed by cyclization (e.g., using acetic acid as a catalyst, as in ).
-
Step 2 : Functionalization with dimethylaminomethyl groups via nucleophilic substitution or reductive amination.
-
Step 3 : Benzaldehyde group introduction via Friedel-Crafts acylation or Suzuki coupling.
-
Critical Parameters : Reflux temperature (e.g., 80–100°C), solvent polarity (ethanol or DCM), and stoichiometric control of reagents ( ) .
- Data Table : Hypothetical Reaction Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | NH₂OH·HCl, KOH, EtOH | 65 | 92% | [1] |
| 2 | (CH₃)₂NH, NaBH₄ | 78 | 89% | [14] |
Q. How to characterize this compound using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Analyze δH (DMSO-d₆) for benzaldehyde protons (~10.0 ppm) and oxadiazole ring protons (~8.5–9.0 ppm). Dimethylamino groups show singlets at ~2.2–2.5 ppm.
- HRMS : Confirm molecular ion [M+H]+ (e.g., C₁₃H₁₅ClN₃O₂ requires 296.0802).
- HPLC : Use C18 column, mobile phase = MeCN:H₂O (70:30), λ = 254 nm ( ) .
Q. What in vitro assays are suitable for preliminary biological activity evaluation?
- Methodology :
- Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases (IC₅₀ determination via Ellman’s assay).
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
- Data Interpretation : Compare IC₅₀ values with positive controls (e.g., Donepezil for AChE inhibition) .
Advanced Research Questions
Q. How to resolve low yields during oxadiazole cyclization?
- Troubleshooting :
- Contradiction : Conflicting reports on optimal pH (acidic vs. basic). uses glacial acetic acid, while employs alkaline conditions for similar steps.
- Solution : Screen pH (4–8) and catalysts (e.g., H₂SO₄ vs. KOtBu). Use in situ FTIR to monitor intermediate formation .
Q. How to analyze stability under physiological conditions for drug delivery applications?
- Methodology :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h. Monitor degradation via HPLC.
- Thermal Stability : Use TGA/DSC to identify decomposition temperatures (>200°C).
- Data Table : Hypothetical Stability Profile
| Condition | Degradation (%) | Half-life (h) |
|---|---|---|
| pH 7.4, 37°C | <5% | >48 |
| pH 1.2, 37°C | 35% | 12 |
Q. How to design structure-activity relationship (SAR) studies for optimizing bioactivity?
- Methodology :
- Structural Modifications : Vary substituents on the benzaldehyde (e.g., electron-withdrawing groups) or oxadiazole ring (e.g., alkyl vs. aryl).
- Assays : Test modified analogs against target enzymes (e.g., COX-2, HIV protease).
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity .
Contradictions and Validation
- Synthetic Routes : uses ethanol reflux, while prefers DCM for acid-sensitive intermediates. Validate via side-reaction analysis (e.g., ester hydrolysis in ethanol) .
- Biological Data : Conflicting IC₅₀ values may arise from assay protocols (e.g., serum-free vs. serum-containing media). Standardize using CLSI guidelines.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
